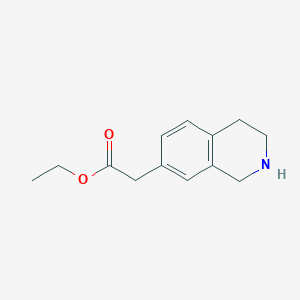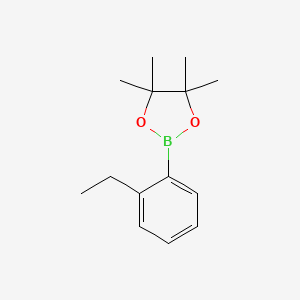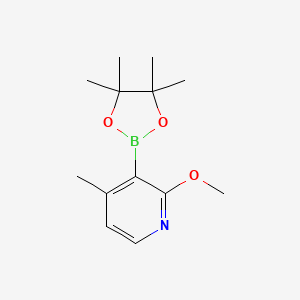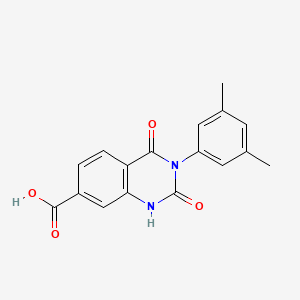
(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester
Descripción general
Descripción
“(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 885270-54-2. It has a molecular weight of 248.32 and its IUPAC name is tert-butyl 1,2,3,4-tetrahydro-7-isoquinolinylcarbamate .
Molecular Structure Analysis
The compound has a linear formula of C14H20N2O2 . The InChI code for this compound is 1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-10-6-7-15-9-11(10)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis
The compound is an off-white solid .Aplicaciones Científicas De Investigación
Synthetic Routes and Reaction Mechanisms
One study described the products of a reaction between 1H-indazol-3-ol and ethyl chloroacetate, isolating and identifying various ethyl esters, including those related to tetrahydroquinazoline and tetrahydroisoquinoline structures. The research discussed the mechanism of ring enlargement from indazole to tetrahydroquinazoline, providing insight into the synthetic possibilities of related compounds (Bonanomi & Palazzo, 1977).
Another study focused on the lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters, achieving enantioselective hydrolysis to produce the S-acids and R-esters. This highlights a method for preparing enantiomerically enriched compounds from a related chemical structure, emphasizing the importance of solvent and water content in affecting reactivity and enantioselectivity (Paál et al., 2008).
Potential Pharmaceutical Applications
- Research on the resolution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid utilized animal liver acetone powders for the stereoselective hydrolysis of its esters. This study suggests a mild, biocatalytic approach to obtaining enantiopure compounds, potentially useful in pharmaceutical synthesis (Sánchez et al., 2001).
Chemical Transformations and New Molecule Synthesis
- The reaction of dichlorocarbene with substituted dihydroisoquinolines was explored, leading to the formation of benzazepinones and spirolactams after hydrolysis. This research provides valuable insights into the chemical transformations of isoquinoline derivatives, showcasing the potential for creating new molecular structures with varied biological activities (Khlebnikov et al., 1990).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)8-10-3-4-11-5-6-14-9-12(11)7-10/h3-4,7,14H,2,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAKVHYUFVKUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)

![Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate](/img/structure/B1455040.png)




![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)



![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)

